

Spectroscopic Profile of Maleonitrile: A Technical Guide

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Compound of Interest

Compound Name: Maleonitrile

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This technical guide provides an in-depth overview of the spectroscopic data for **maleonitrile** (Propanedinitrile, $C_3H_2N_2$), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For **maleonitrile**, both 1H and ^{13}C NMR spectra provide characteristic signals.

Data Presentation

Parameter	1H NMR	^{13}C NMR
Chemical Shift (δ)	3.60 ppm[1]	8.77 ppm (-CH ₂)[1] 109.35 ppm (-CN)[1]
Solvent	CDCl ₃ [1]	CDCl ₃ [1]
Frequency	300 MHz[1]	25.16 MHz[1]

Experimental Protocol

A general procedure for obtaining NMR spectra of **maleonitrile** is as follows:

- **Sample Preparation:** A small quantity of **maleonitrile** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard NMR tube. The concentration is adjusted to ensure a good signal-to-noise ratio.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. Key parameters such as the pulse width, acquisition time, and recycle delay are optimized.^[2] For routine one-dimensional spectra, a standard pulse-acquire experiment is typically sufficient.
- **Data Acquisition:** The sample is placed in the spectrometer's magnet. The experiment is initiated, and the free induction decay (FID) signal is recorded.^[3]
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **maleonitrile** shows characteristic absorption bands for its nitrile and methylene groups.

Data Presentation

Vibrational Mode	Wavenumber (cm^{-1})
C≡N stretch	~2270
CH ₂ stretch	~2900-3000
CH ₂ bend	~1420

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocol

The following outlines a typical procedure for acquiring an FT-IR spectrum of solid **maleonitrile**:

- Sample Preparation (KBr Pellet Method):
 - A small amount of **maleonitrile** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[4][5]
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[4]
- Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.[6]
- Sample Spectrum: The KBr pellet containing the **maleonitrile** sample is placed in the spectrometer's sample holder.
- Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000 to 400 cm^{-1} . Multiple scans are often averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While **maleonitrile** itself does not have extensive conjugation, it exhibits absorption in the ultraviolet region.

Data Presentation

Parameter	Value
λ_{max} (in Water)	267 nm[1]
Molar Absorptivity (ϵ)	$\log \epsilon = 0.5$ [1]

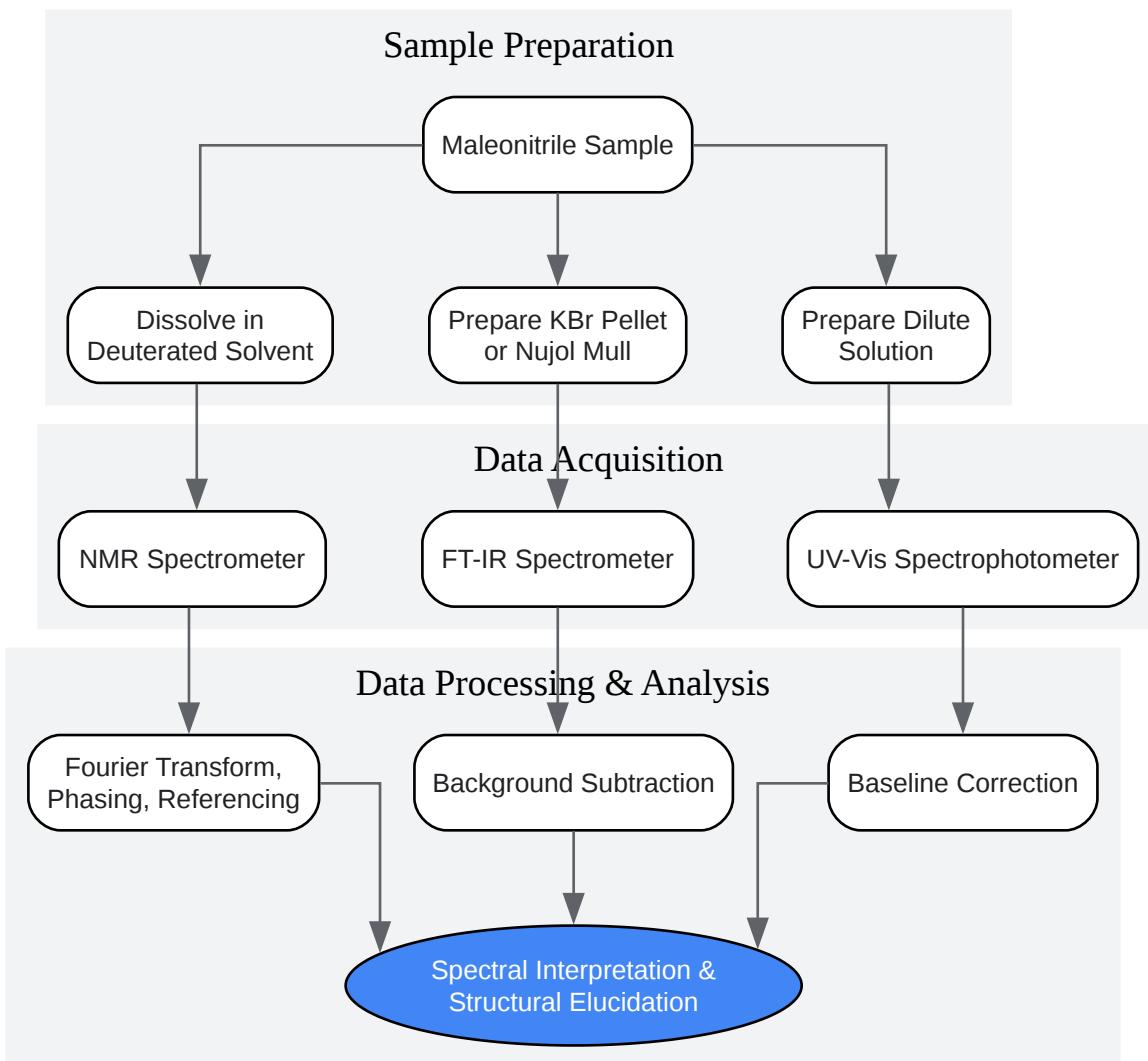
Experimental Protocol

A standard procedure for obtaining a UV-Vis spectrum of **maleonitrile** is as follows:

- Sample Preparation: A solution of **maleonitrile** is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or cyclohexane) in a volumetric flask to achieve a specific concentration.^[7] Serial dilutions may be necessary to obtain a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).
- Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank. The cuvette is placed in the spectrophotometer, and a baseline spectrum is recorded. This corrects for any absorbance from the solvent and the cuvette itself.^[8]
- Sample Measurement: The blank cuvette is replaced with a cuvette containing the **maleonitrile** solution. Care should be taken to ensure the cuvette is clean and placed in the correct orientation within the sample holder.^[8]
- Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range. The instrument measures the amount of light absorbed by the sample at each wavelength.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **maleonitrile**.



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General workflow for spectroscopic analysis.

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